![molecular formula C7H7N3O B1437736 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 919278-72-1](/img/structure/B1437736.png)
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Descripción general
Descripción
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One-Pot Synthesis
An efficient and environmentally friendly one-pot synthesis method for 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one was developed, avoiding the use of excess Raney nickel as required in previous methods (Kanamarlapudi et al., 2007).
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
The compound was used in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 4-(N,N-dimethylamino)pyridine as a catalyst (Khashi et al., 2015).
Biological and Medicinal Research
Recognition in DNA Triple Helices
Methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues derived from this compound selectively bind CG inversions in DNA triple helices, enhancing affinity compared to thymidine (Ranasinghe et al., 2005).
Dual Inhibitors of Enzymes
Derivatives of this compound, namely N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, have been synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating potential as antitumor agents (Gangjee et al., 2005).
Structural Studies
Hydrogen-Bonded Architectures
Studies on hydrogen-bonded ribbons and sheets in variants of this compound reveal significant polarization in the electronic structures and distinct ring motifs, contributing to a deeper understanding of molecular interactions (Orozco et al., 2009).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives such as dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione, contributing to the broad scope of pyrimidine chemistry (Önal et al., 2008).
Antimicrobial Activity
New derivatives involving this compound have been synthesized and tested for antimicrobial activity, suggesting its role in developing novel pharmaceuticals (Al-Haiza et al., 2003).
Other Applications
Fungicidal Properties
Synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids possess notable fungicidal properties, expanding its potential use in agricultural sciences (Тумкявичюс et al., 2013).
Structural Insights for Anti-Cancer Therapeutics
A study focusing on the N5-substituted pyrrolo[3,2-d]pyrimidines indicates their potential as DNA or RNA alkylators, with implications in the development of anticancer therapeutics (Cawrse et al., 2019).
Fluorescent Analogues for Oligonucleotides
The creation of fluorescent analogs of cytidine and 2′-deoxycytidine using pyrrolo-dC and pyrrolo-C, derivatives of this compound, has been instrumental in studying oligonucleotides (Berry et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors . It is involved in processes such as inflammation and immune function .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the inactive form of JAK1, thereby preventing the enzyme from participating in its normal signaling functions . This interaction results in the inhibition of many cytokines involved in inflammation and immune function .
Biochemical Pathways
The inhibition of JAK1 by this compound affects various biochemical pathways. As JAK1 pairs with other kinases like JAK2, JAK3, and TYK2, its inhibition can impact many cytokines involved in inflammation and immune function . This can lead to downstream effects such as the modulation of immune responses and the reduction of inflammatory processes .
Pharmacokinetics
Similar compounds have been shown to exhibit desirable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) profiles . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .
Result of Action
The result of the action of this compound is the inhibition of JAK1, leading to the modulation of various cytokines involved in inflammation and immune function . This can result in molecular and cellular effects such as the reduction of inflammatory responses and the modulation of immune functions .
Análisis Bioquímico
Biochemical Properties
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and fibroblast growth factor receptors (FGFRs). The interaction with CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression . Similarly, its interaction with FGFRs inhibits the receptor’s kinase activity, which is essential for cell proliferation and differentiation . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis, or programmed cell death, in cancer cells by activating caspase pathways . The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth . These effects underscore its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and FGFRs, inhibiting their kinase activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its inhibitory effects on enzymes and cell proliferation are sustained over several days, indicating its potential for prolonged therapeutic use . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other metabolic pathways. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it may affect gene expression and other nuclear processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its overall activity.
Propiedades
IUPAC Name |
5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXCJVRXWCZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739483 | |
| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-72-1 | |
| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


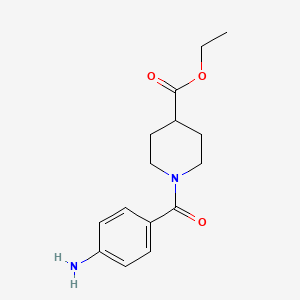
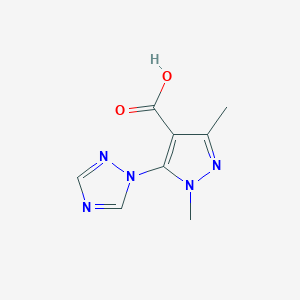
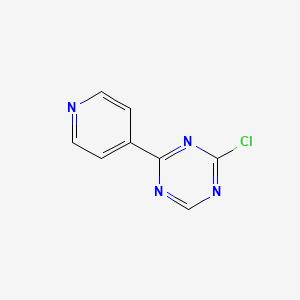
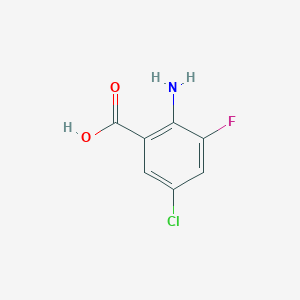
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
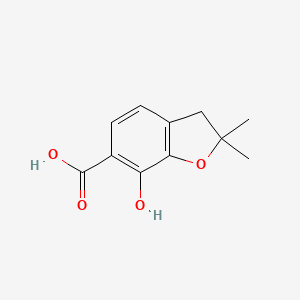
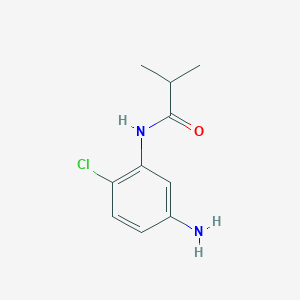
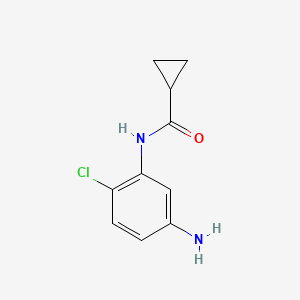
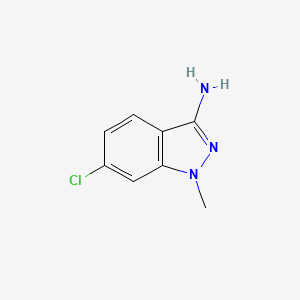
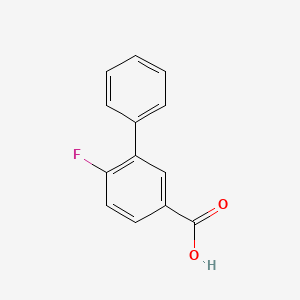
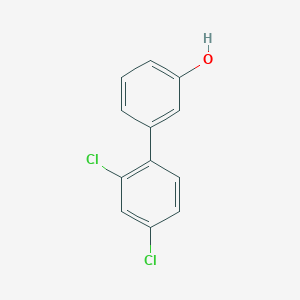
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
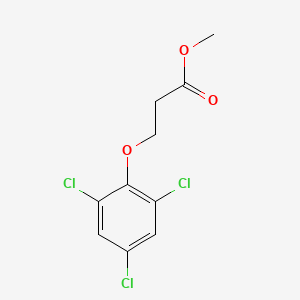
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
